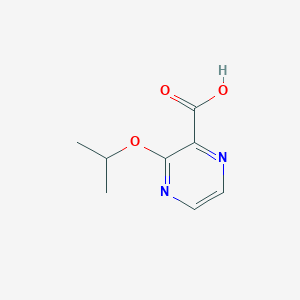

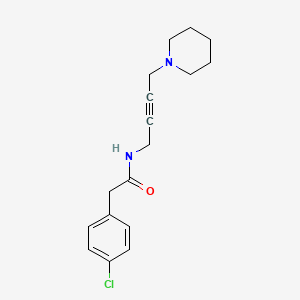

![molecular formula C20H22N2O3S B2874488 2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903437-28-4](/img/structure/B2874488.png)

2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The oxazepine ring is a seven-membered ring containing an oxygen and a nitrogen atom . The benzylthio group consists of a benzene ring attached to a sulfur atom, which is in turn attached to a methyl group. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Scientific Research Applications

Organic Synthesis

This compound is a derivative of benzo[b][1,4]oxazepine, which is a class of compounds that can be synthesized through the reaction of 2-aminophenols with alkynones . The synthetic versatility of this compound suggests its utility in the development of novel organic synthesis methodologies, potentially offering new pathways for creating complex molecules for pharmaceuticals and materials science.

Material Science

Compounds with a benzoxazepine moiety have been studied for their charge transport properties, which are crucial in the development of organic solar cells . The compound could be investigated for its ability to improve the efficiency of photoelectric conversion processes in solar cell materials.

Antiviral Research

Derivatives of benzoxazepine, such as the one being analyzed, have shown promise as inhibitors of viral enzymes. For instance, similar structures have been effective against the hepatitis C virus (HCV) NS5B polymerase . This suggests that the compound could be explored for its antiviral properties, particularly as a lead compound in the search for novel HCV therapeutics.

Chemical Reagent Development

The compound’s unique structure may allow it to act as a chemical reagent in various synthetic applications. For example, it could be used in transnitrosation reactions under mild conditions, providing a stable and functional group tolerant option for substrates sensitive to oxidation .

Solid-State Chemistry

The compound’s potential to form different morphic forms, co-crystals, salts, and amorphous solid dispersions could be of interest in solid-state chemistry . This application could lead to the discovery of new solid forms with unique physical properties, useful in drug formulation and material sciences.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-(benzylsulfanyl)-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide, is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway , which plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with TNIK, inhibiting its activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to changes in cell behavior . The compound has shown excellent selectivity for TNIK against other kinases , indicating a specific mode of action.

Biochemical Pathways

The compound primarily affects the Wnt/β-catenin signaling pathway . By inhibiting TNIK, the compound disrupts the pathway, which can lead to reduced cell proliferation and migration . This disruption can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The compound’s action results in the suppression of cell proliferation and migration . In in vitro assays, the compound has been shown to efficiently suppress colorectal cancer (CRC) cell proliferation and migration . It has also exhibited considerable antitumor activity in the HCT116 xenograft mouse model .

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-19(15-26-14-16-6-2-1-3-7-16)21-10-11-22-12-17-8-4-5-9-18(17)25-13-20(22)24/h1-9H,10-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLXOKCJROEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

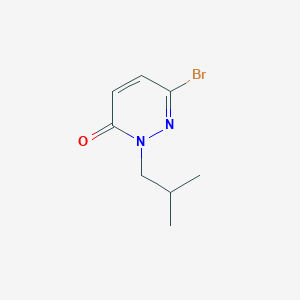

![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

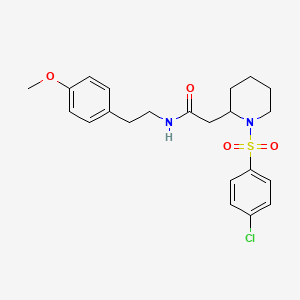

![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)

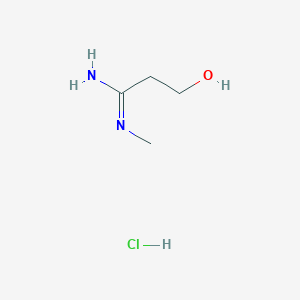

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)